Cas no 58463-04-0 (N,N,2',3'-Tetrabenzoyladenosine)

N,N,2',3'-Tetrabenzoyladenosine Chemical and Physical Properties
Names and Identifiers
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- Adenosine, N,N-dibenzoyl-, 2',3'-dibenzoate
- [(2R,3R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate
- N,N,2',3'-Tetrabenzoyladenosine
- N6-DIBENZOYLADENOSINE 2',3'-DIBENZOATE
- NULL
- [4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate
- [(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate
- (2R,3R,4R,5R)-5-[6-(N-benzoylbenzamido)-9H-purin-9-yl]-4-(benzoyloxy)-2-(hydroxymethyl)oxolan-3-yl benzoate
- CID 11479468
- WS-01234
- n6,n6,o2',o3'-tetrabenzoyladenosine
- AKOS030490390
- MFCD15072147
- N6-Dibenzoyladenosine 2,3-Dibenzoate
- (2R,3R,4R,5R)-2-(6-(N-benzoylbenzamido)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diyl dibenzoate
- 58463-04-0
- [(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)tetrahydrofuran-3-yl] benzoate
- CS-0453975
- T71097
- (2R,3R,4R,5R)-5-[6-(N-BENZOYLBENZAMIDO)PURIN-9-YL]-4-(BENZOYLOXY)-2-(HYDROXYMETHYL)OXOLAN-3-YL BENZOATE
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- MDL: MFCD15072147
- Inchi: 1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2
- InChI Key: GNYQOUZNLMTKQG-UHFFFAOYSA-N
- SMILES: O1C([H])(C([H])([H])O[H])C([H])(C([H])(C1([H])N1C([H])=NC2C(=NC([H])=NC1=2)N(C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)OC(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Computed Properties
- Exact Mass: 683.20200
- Monoisotopic Mass: 683.202
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 51
- Rotatable Bond Count: 11
- Complexity: 1180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 163
- XLogP3: 5.1
Experimental Properties
- Density: 1.411
- Boiling Point: 878.975°C at 760 mmHg
- Flash Point: 485.387°C
- Refractive Index: 1.691
- PSA: 163.04000
- LogP: 4.65440
N,N,2',3'-Tetrabenzoyladenosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB261345-1 g |
N6-Dibenzoyladenosine 2',3'-dibenzoate; . |
58463-04-0 | 1 g |
€466.80 | 2023-07-20 | ||
eNovation Chemicals LLC | Y1250902-1g |
N6-Dibenzoyladenosine 2,3-Dibenzoate |
58463-04-0 | 98% | 1g |
$270 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-295830-100 mg |
N6-Dibenzoyladenosine 2',3'-Dibenzoate, |
58463-04-0 | 100MG |
¥978.00 | 2023-07-10 | ||
TRC | T284100-1000mg |
N,N,2',3'-Tetrabenzoyladenosine |
58463-04-0 | 1g |
$253.00 | 2023-05-17 | ||
TRC | T284100-10000mg |
N,N,2',3'-Tetrabenzoyladenosine |
58463-04-0 | 10g |
$1918.00 | 2023-05-17 | ||
TRC | T284100-5g |
N,N,2',3'-Tetrabenzoyladenosine |
58463-04-0 | 5g |
$ 1800.00 | 2023-09-06 | ||
Aaron | AR003TD8-250mg |
N6-Dibenzoyladenosine 2,3-Dibenzoate |
58463-04-0 | 95% | 250mg |
$110.00 | 2023-12-13 | |
1PlusChem | 1P003T4W-1g |
N6-Dibenzoyladenosine 2,3-Dibenzoate |
58463-04-0 | >98.0%(T)(HPLC) | 1g |
$329.00 | 2025-03-21 | |
Key Organics Ltd | WS-01234-1g |
(2R,3R,4R,5R)-5-[6-(N-benzoylbenzamido)-9H-purin-9-yl]-4-(benzoyloxy)-2-(hydroxymethyl)oxolan-3-yl benzoate |
58463-04-0 | >95% | 1g |
£816.00 | 2025-02-08 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3460-1G |
N6-Dibenzoyladenosine 2',3'-Dibenzoate |
58463-04-0 | >98.0%(T)(HPLC) | 1g |
¥1880.00 | 2024-04-16 |
N,N,2',3'-Tetrabenzoyladenosine Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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3. Book reviews
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
Additional information on N,N,2',3'-Tetrabenzoyladenosine
Comprehensive Overview of N,N,2',3'-Tetrabenzoyladenosine (CAS No. 58463-04-0): Properties, Applications, and Research Insights
N,N,2',3'-Tetrabenzoyladenosine (CAS No. 58463-04-0) is a chemically modified nucleoside derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its tetrabenzoylated structure, serves as a critical intermediate in the synthesis of specialized nucleotides and prodrugs. Its unique molecular architecture, featuring benzoyl groups at the N6, 2', and 3' positions of adenosine, enhances its stability and bioavailability, making it a valuable tool for drug development and enzymatic studies.
In recent years, the demand for modified nucleosides like N,N,2',3'-Tetrabenzoyladenosine has surged due to their applications in antiviral therapies and cancer research. Researchers are particularly interested in its role as a precursor for prodrug design, where controlled release mechanisms are essential. The compound's ability to mask reactive hydroxyl groups through benzoylation aligns with current trends in targeted drug delivery, a hot topic in precision medicine. This has led to increased searches for terms such as "nucleoside prodrugs" and "benzoyl-protected adenosine derivatives" in scientific databases.
The synthesis of N,N,2',3'-Tetrabenzoyladenosine involves multi-step organic reactions, including selective acylations and protection-deprotection strategies. Advanced techniques like HPLC purification and NMR spectroscopy are employed to ensure high purity, a critical factor for its use in GMP-compliant pharmaceutical manufacturing. Analytical data for this compound often highlights its solubility in organic solvents like DMSO and chloroform, which is frequently queried by chemists optimizing reaction conditions.
Beyond therapeutics, CAS 58463-04-0 is explored in bioconjugation and fluorescence labeling studies. Its aromatic benzoyl groups enable interactions with biomolecules, facilitating applications in diagnostic assays. This versatility has spurred discussions in forums about "nucleoside modifications for imaging" and "non-invasive biomarker detection," reflecting broader industry interests in translational research.
Quality control of N,N,2',3'-Tetrabenzoyladenosine adheres to stringent protocols, with certificates of analysis (CoA) detailing parameters like melting point (typically 160–165°C) and chromatographic purity (>98%). Suppliers often emphasize compliance with REACH and ISO standards, addressing regulatory concerns raised in search queries such as "safe handling of benzoylated compounds." Storage recommendations (−20°C under inert atmosphere) are also frequently cited to preserve its stability.
Emerging studies investigate the compound's potential in epigenetic modulation, particularly in RNA methylation pathways. This aligns with the growing focus on RNA-based therapeutics, a trending subject in biotech investments. The intersection of nucleoside chemistry and gene regulation has made 58463-04-0 a keyword in literature searches related to next-generation sequencing and CRISPR-Cas9 applications.
In summary, N,N,2',3'-Tetrabenzoyladenosine (CAS No. 58463-04-0) represents a multifaceted compound bridging organic synthesis, drug development, and molecular biology. Its evolving applications continue to inspire innovation, as evidenced by its prominence in patent filings and academic citations. For researchers navigating nucleoside analog design or biopharmaceutical formulation, this compound remains a cornerstone in advancing precision medicine technologies.
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